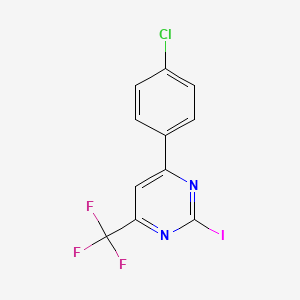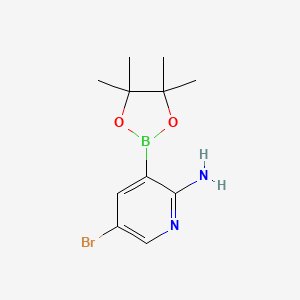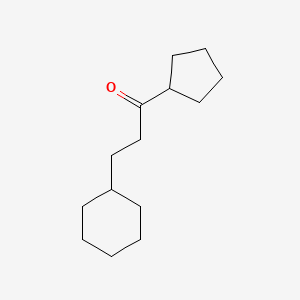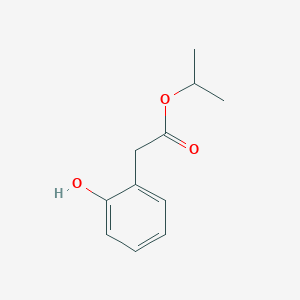
Isopropyl (2-hydroxyphenyl)acetate
描述
Isopropyl (2-hydroxyphenyl)acetate is an ester compound characterized by the presence of an isopropyl group attached to the oxygen atom of the ester linkage, and a 2-hydroxyphenyl group attached to the carbonyl carbon. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl (2-hydroxyphenyl)acetate typically involves the esterification of 2-hydroxyphenylacetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-hydroxyphenylacetic acid+isopropanolH2SO4Isopropyl (2-hydroxyphenyl)acetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified by distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 2-hydroxyphenylethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学研究应用
Isopropyl (2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Isopropyl (2-hydroxyphenyl)acetate involves its hydrolysis to 2-hydroxyphenylacetic acid and isopropanol. The hydrolysis can be catalyzed by esterases in biological systems. The 2-hydroxyphenylacetic acid can then exert its effects through various biochemical pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
相似化合物的比较
Ethyl (2-hydroxyphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl (2-hydroxyphenyl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Isopropyl benzoate: Similar ester structure but with a benzoate group instead of a 2-hydroxyphenyl group.
Uniqueness: Isopropyl (2-hydroxyphenyl)acetate is unique due to the presence of both the isopropyl group and the 2-hydroxyphenyl group, which confer specific chemical and physical properties. The isopropyl group provides steric hindrance, which can affect the reactivity and stability of the compound. The 2-hydroxyphenyl group allows for additional functionalization and participation in various chemical reactions.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
propan-2-yl 2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)7-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |
InChI 键 |
UMMPLUNDOQUQLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CC1=CC=CC=C1O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
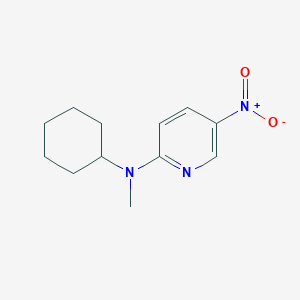
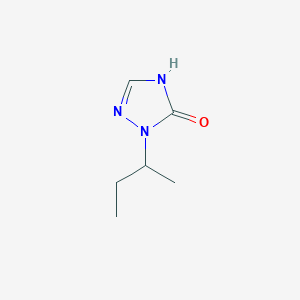
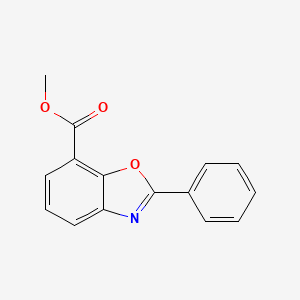
![N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8692960.png)
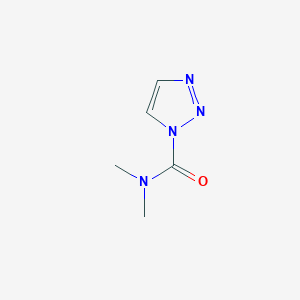

![[3,5-Dibromo-4-(bromomethyl)phenyl]methanol](/img/structure/B8692970.png)
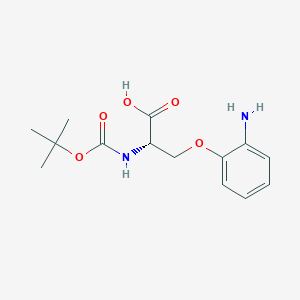

![8-(2-Azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8692982.png)
![2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B8692989.png)
